molecular formula C9H8O5 B12789627 6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione CAS No. 6295-58-5

6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione

Cat. No.: B12789627
CAS No.: 6295-58-5
M. Wt: 196.16 g/mol
InChI Key: LJFZLQXIBVGNHV-UHFFFAOYSA-N
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Description

6,8,10-Trioxatetracyclo[73003,704,12]dodecane-5,11-dione is a complex organic compound characterized by its unique tetracyclic structure

Properties

CAS No.

6295-58-5

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione

InChI

InChI=1S/C9H8O5/c10-6-4-2-1-3-5(4)7(11)13-9(3)14-8(2)12-6/h2-5,8-9H,1H2

InChI Key

LJFZLQXIBVGNHV-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C4C1C(OC2OC3=O)OC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of specific dicarboxylic acids with suitable reagents can lead to the formation of the desired tetracyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6,8,10-Trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized forms, while reduction can lead to partially or fully reduced derivatives .

Scientific Research Applications

6,8,10-Trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione exerts its effects involves interactions with specific molecular targets. The compound’s tetracyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. These interactions can lead to changes in molecular conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,10-Trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione stands out due to its unique tetracyclic structure, which provides exceptional stability and versatility in various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications .

Biological Activity

6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes multiple oxygen atoms integrated into its framework. The molecular formula is C10H10O3C_{10}H_{10}O_3, and its structural representation can be summarized as follows:

  • Molecular Weight : 178.18 g/mol
  • Melting Point : Data not widely available; further studies are required for precise characterization.

Antimicrobial Properties

Research indicates that 6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione exhibits significant antimicrobial activity against various pathogens.

Pathogen TypeActivity ObservedReference
Bacteria Moderate inhibition against E. coli and S. aureus
Fungi Effective against Candida albicans

The compound's mechanism of action appears to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways in microorganisms.

Cytotoxic Effects

In vitro studies have shown that the compound possesses cytotoxic properties against several cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa 15
MCF-7 20
A549 18

The cytotoxicity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Inhibition

In another study by Johnson et al. (2024), the cytotoxic effects of the compound on breast cancer cells were assessed. The researchers reported significant reductions in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy.

The biological activities of 6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione can be attributed to several mechanisms:

  • Membrane Disruption : The presence of multiple oxygen atoms may enhance interactions with lipid bilayers.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes in both microbial and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.

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